

Application Notes: Formulating Polyisobutylene-Based Adhesives for Medical Use

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Compound of Interest

Compound Name: Polyisobutylene

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Introduction

Polyisobutylene (PIB) is a synthetic elastomer widely utilized in the formulation of pressure-sensitive adhesives (PSAs) for medical applications, particularly in transdermal drug delivery systems (TDDS) and wound care.[1][2][3] Its key advantages include excellent biocompatibility, low skin irritation potential, chemical inertness, and inherent tackiness.[2][4] PIB-based adhesives offer stable, long-lasting adhesion to the skin while providing a matrix for controlled drug release.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and evaluation of PIB-based medical adhesives.

1. Components of PIB-Based Medical Adhesives

A successful medical-grade PIB adhesive is typically a multi-component system designed to balance adhesion, cohesion, and drug delivery performance. The primary components include different molecular weight grades of PIB, tackifiers, and plasticizers.

- **Polyisobutylene (PIB) Polymer:** PIB is the primary film-forming polymer that provides the adhesive's cohesive strength and elastomeric properties.[1] It is available in various molecular weight (MW) grades, broadly categorized as low, medium, and high.[2][5]
 - **Low Molecular Weight (LMW) PIB:** These grades are viscous liquids and function primarily as tackifiers and plasticizers.[1][5] They enhance the adhesive's initial grab (tack) and flexibility.[5][6]

- High Molecular Weight (HMW) PIB: These are rubber-like solids that provide cohesive strength, elasticity, and ensure the adhesive can be removed from the skin without leaving a residue.[\[1\]](#)[\[5\]](#)[\[6\]](#)
- Formulation Strategy: A blend of HMW and LMW PIB is almost always used to achieve a balance between cohesive strength and adhesive tack.[\[2\]](#)[\[6\]](#)[\[7\]](#) The ratio of HMW to LMW PIB is a critical formulation parameter, typically ranging from 1:1 to 0.2:1.[\[7\]](#)[\[8\]](#)
- Tackifiers: These are low molecular weight resins added to the formulation to increase the tack or "stickiness" of the adhesive.[\[1\]](#) For medical applications, biocompatible tackifiers are essential.
 - Common Types: Commonly used tackifiers include polybutenes, hydrogenated hydrocarbon resins, and rosin esters.[\[1\]](#) Aliphatic hydrocarbon resins with a high glass transition temperature (Tg) are particularly effective in PIB adhesives plasticized by drugs.[\[7\]](#)[\[8\]](#)
 - Function: Tackifiers modify the viscoelastic properties of the adhesive, allowing it to wet the skin surface effectively upon application of light pressure.[\[9\]](#)
- Plasticizers: Plasticizers are added to increase the flexibility and workability of the adhesive.[\[10\]](#) In the context of transdermal patches, the active pharmaceutical ingredient (API) itself can often act as a plasticizer.[\[7\]](#)[\[8\]](#)
 - Common Types: Mineral oil and low molecular weight polybutenes are frequently used.[\[7\]](#)[\[11\]](#)
 - Impact on Drug Delivery: Plasticizers can increase the permeability of the adhesive matrix to the drug, thereby influencing the release rate.[\[11\]](#) However, excessive plasticization can compromise the cohesive strength of the adhesive, leading to cold flow or residue upon removal.[\[7\]](#)[\[8\]](#)
- Other Excipients:
 - Permeation Enhancers: Compounds like fatty acid esters may be included to improve the transport of the drug through the skin.[\[8\]](#)

- Solvents: During manufacturing, solvents like heptane or hexane are used to dissolve the components for uniform mixing and coating. These solvents are evaporated during the drying process.
- Fillers: Fillers can be used to reduce cost and modify adhesive properties like tack.[1]

2. Key Formulation Considerations

- Drug-Adhesive Interaction: The physicochemical properties of the API are paramount. Non-polar, oily drugs like nicotine can plasticize or solvate the PIB adhesive, which may reduce its tackiness.[8][12] Formulations for such drugs may require the addition of high-Tg tackifiers to maintain adhesion.[7][8] In contrast, PIB adhesives show minimal interaction with many drugs, making them a stable matrix.[12]
- Balance of Adhesive Properties: The core challenge is to balance three key properties:
 - Tack: The initial stickiness of the adhesive.
 - Peel Adhesion: The force required to remove the adhesive from a substrate.
 - Shear Strength (Cohesion): The ability of the adhesive to resist sliding forces and maintain its integrity.[9]
- Wear Time: For extended-wear patches (e.g., 3-7 days), the adhesive must maintain its properties over time without causing skin irritation or losing adhesion due to moisture and skin flex.
- Biocompatibility: All components must be non-irritating and non-sensitizing to the skin.[2]

Data Presentation: Typical Formulation & Properties

The following table summarizes typical ranges for components in a PIB-based medical adhesive and the resulting properties.

Component	Typical Weight % (of total solids)	Function	Impact on Properties
High MW PIB (e.g., 700k-2M Da)	10 - 40%	Cohesive Strength, Elasticity	↑ Cohesion, ↓ Tack
Low MW PIB (e.g., 35k-60k Da)	30 - 70%	Tack, Plasticization	↑ Tack, ↓ Cohesion
Tackifier (e.g., Escorez™ resins)	20 - 60%	Increase Tackiness	↑ Tack, ↑ Peel Adhesion
Plasticizer (e.g., Mineral Oil)	0 - 30%	Flexibility, Permeability	↑ Flexibility, ↑ Drug Permeability, ↓ Cohesion
Active Drug	3 - 30%	Therapeutic Effect, Plasticizer	Varies; can increase tack or decrease cohesion
Permeation Enhancer	1 - 30%	Increase Drug Flux	May affect adhesive properties

Experimental Protocols

Detailed methodologies for evaluating the performance of formulated PIB adhesives are crucial for development and quality control.

Protocol 1: Adhesive Performance Testing

These tests are typically performed according to standards from ASTM International or the Pressure Sensitive Tape Council (PSTC).[9]

1.1. Peel Adhesion Test (ASTM D3330/D3330M)

- Objective: To measure the force required to remove the adhesive patch from a standard surface at a specified angle and speed.[13][14]
- Materials: Tensile testing machine, stainless steel test panels, 2 kg rubber-covered roller, test specimens (e.g., 25 mm wide strips).

- Procedure:
 - Clean the stainless steel panel with a specified solvent (e.g., isopropanol).
 - Apply the adhesive strip to the panel, avoiding air bubbles.
 - Roll over the strip twice in each direction with the 2 kg roller to ensure uniform contact.
 - Allow the sample to dwell for a specified time (e.g., 20 minutes or 24 hours).[\[13\]](#)
 - Clamp the free end of the strip in the upper jaw of the tensile tester and the panel in the lower jaw.
 - Peel the strip from the panel at a 180° angle at a constant speed (typically 12 inches/minute or 300 mm/minute).[\[13\]](#)
 - Record the force required to peel the strip. The result is typically reported in N/25 mm or oz/inch.[\[13\]](#)[\[14\]](#)

1.2. Loop Tack Test (PSTC-16)

- Objective: To measure the immediate "grab" or tack of the adhesive with minimal pressure and contact time.[\[9\]](#)
- Materials: Loop tack tester, stainless steel test panel, test specimens.
- Procedure:
 - Form a loop with a strip of the adhesive, with the adhesive side facing out.
 - Clamp the ends of the loop in the upper jaw of the tester.
 - Bring the loop down to make contact with the test panel over a defined area (e.g., 1 inch x 1 inch).
 - Immediately after contact, move the jaw upward at a constant speed.

- The maximum force required to separate the loop from the panel is recorded as the loop tack value.[9]

1.3. Static Shear Adhesion Test (ASTM D3654/D3654M)

- Objective: To determine the cohesive strength of the adhesive by measuring its resistance to shear stress.[9][15]
- Materials: Shear test stand with a timer, stainless steel test panels, standard weights (e.g., 500 g or 1000 g), test specimens.
- Procedure:
 - Apply a defined area of the adhesive strip (e.g., 25 mm x 25 mm) to a stainless steel panel.
 - Roll over the strip to ensure good contact.
 - Allow the sample to dwell for a specified time.
 - Hang the panel vertically in the test stand.
 - Attach a standard weight to the free end of the adhesive strip.
 - Start the timer and record the time it takes for the adhesive strip to fail and separate from the panel. The result is reported in minutes.[9]

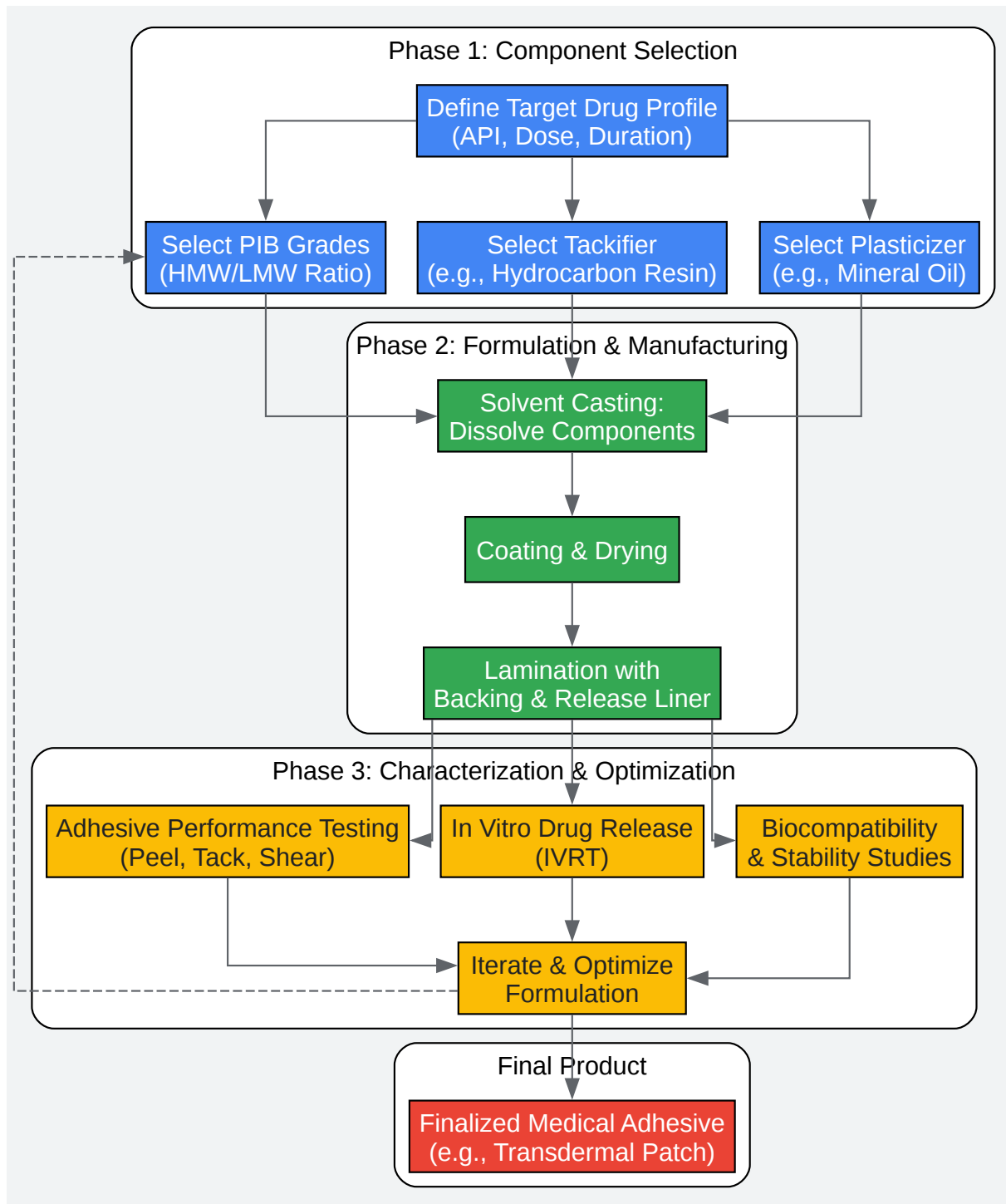
Protocol 2: In Vitro Drug Release Testing (IVRT)

IVRT is essential to assess the rate at which the drug is released from the adhesive matrix.[16][17]

- Objective: To measure the dissolution rate of the drug from the transdermal patch into a receptor medium over time.
- Apparatus: USP Apparatus 5 (Paddle over Disk), USP Apparatus 6 (Rotating Cylinder), or Vertical Diffusion Cells (Franz Cells).[17][18][19] The Franz cell is very common for formulation development.[19]

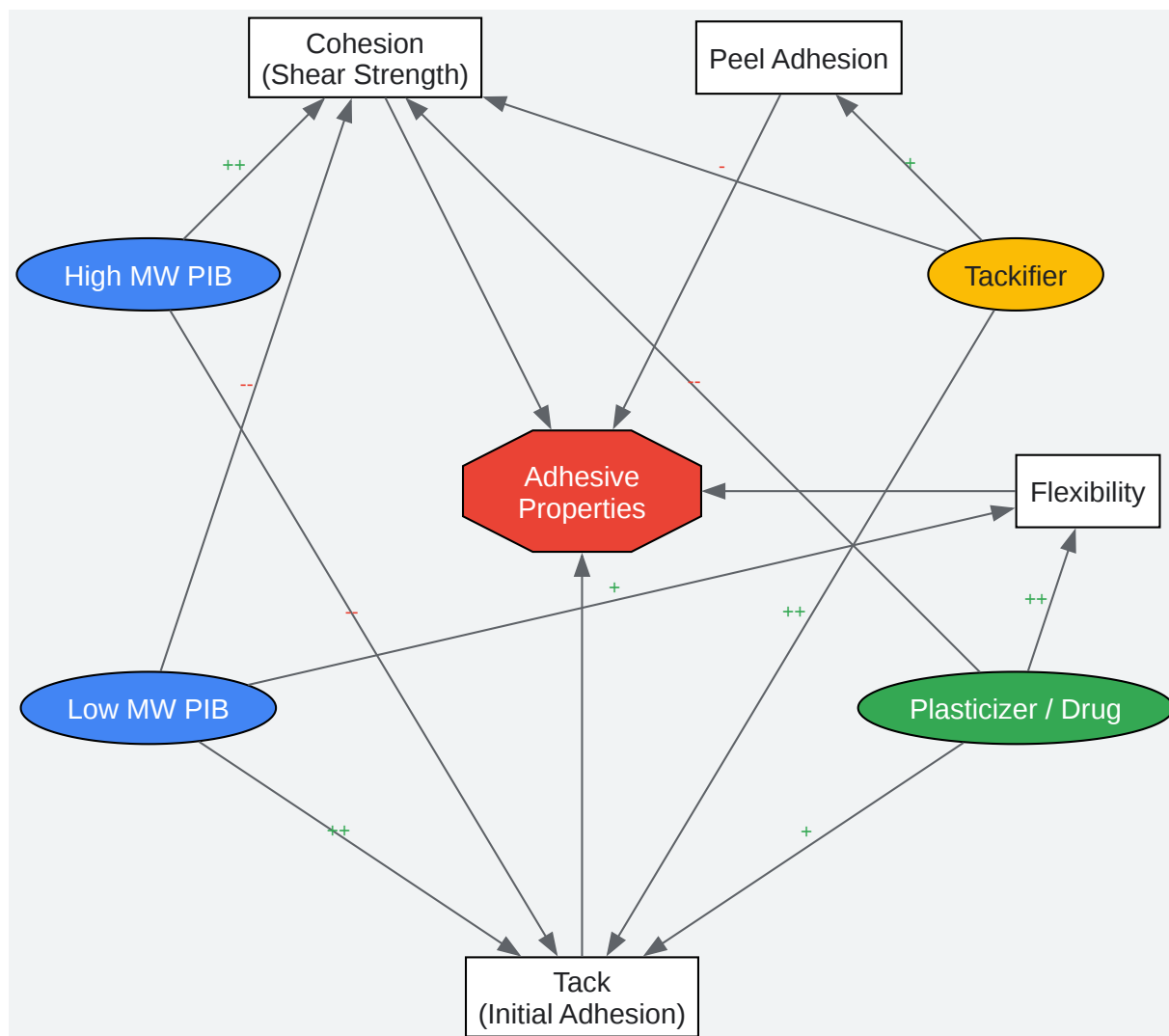
- Materials: Franz diffusion cells, synthetic membrane (e.g., Strat-M®) or excised animal/human skin, receptor medium (e.g., phosphate-buffered saline, pH 7.4), magnetic stirrer, temperature controller (32-37°C), analytical instrument (e.g., HPLC).[20]
- Procedure (using Franz Diffusion Cell):
 - Prepare the Franz diffusion cell by mounting the membrane between the donor and receptor compartments, ensuring no air bubbles are trapped.[20]
 - Fill the receptor compartment with pre-warmed and de-gassed receptor medium. Maintain the temperature at 37°C to simulate skin surface temperature.[20]
 - Cut a precise area of the transdermal patch and apply it to the outer surface of the membrane in the donor compartment.[20]
 - At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a sample from the receptor medium for analysis.
 - Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.
 - Analyze the drug concentration in the collected samples using a validated analytical method like HPLC.[17]
 - Calculate the cumulative amount of drug released per unit area over time to determine the release profile.

Visualizations



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Caption: Formulation development workflow for PIB-based medical adhesives.



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Caption: Interplay of components and their effect on adhesive properties.

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